![molecular formula C21H21N3O3S B2649426 N-(2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide CAS No. 1798486-72-2](/img/structure/B2649426.png)
N-(2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide
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Description
N-(2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide is a useful research compound. Its molecular formula is C21H21N3O3S and its molecular weight is 395.48. The purity is usually 95%.
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Scientific Research Applications
- The 1,2,4-oxadiazole ring is a well-known pharmacophore found in active pharmaceutical ingredients. Several compounds with this motif have therapeutic significance:
- Ataluren : Used for treating Duchenne muscular dystrophy and other diseases caused by nonsense mutations .
- Azilsartan : Applied in hypertension medication .
- Opicapone : Approved as adjunctive therapy for Parkinson’s disease .
- Selective Carbonic Anhydrase Inhibitors : Some 1,2,4-oxadiazole derivatives act as selective inhibitors of human carbonic anhydrase isoforms, relevant to cancer therapy .
- Age-Related Disease Agents : These heterocycles are being explored for age-related disease treatment .
- Antimicrobials : Certain 1,2,4-oxadiazoles exhibit antimicrobial properties .
- PPARα/δ Dual Agonists : Novel compounds with dual agonist activity for peroxisome proliferator-activated receptor αr/δ .
- Sirtuin 2 Inhibitors : Investigated for their role in modulating sirtuin activity .
- Beyond medicinal applications, 1,2,4-oxadiazoles find use in materials science and electronics:
- Energetic Materials : These compounds contribute to the development of energetic materials .
- Fluorescent Dyes : Some derivatives serve as fluorescent dyes .
- OLEDs (Organic Light-Emitting Diodes) : The 1,2,4-oxadiazole motif is employed in OLEDs .
- Sensors : These heterocycles are utilized in sensor technology .
- Due to their low aromaticity and the presence of a weak O–N bond, 1,2,4-oxadiazoles can rearrange into other heterocycles. This property is actively employed in organic synthesis .
- An efficient one-pot method has been developed for synthesizing 2-(1,2,4-oxadiazol-5-yl)anilines. The reaction involves amidoximes and isatoic anhydrides in a NaOH–DMSO medium at ambient temperature. This method allows the preparation of structurally diverse substituted anilines without the need for protective groups .
Medicinal Applications
Materials Science and Electronics
Organic Synthesis
Synthetic Methods
properties
IUPAC Name |
N-[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-4-phenyloxane-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S/c25-20(21(9-11-26-12-10-21)15-4-2-1-3-5-15)22-16-8-13-28-17(16)19-23-18(24-27-19)14-6-7-14/h1-5,8,13-14H,6-7,9-12H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYTWRLMECQVODA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC(=N2)C3=C(C=CS3)NC(=O)C4(CCOCC4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide |
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